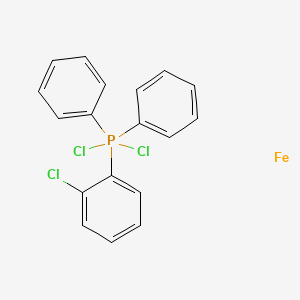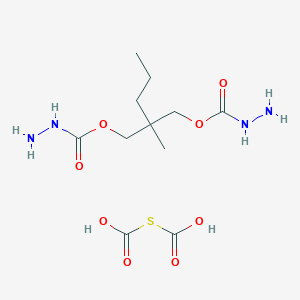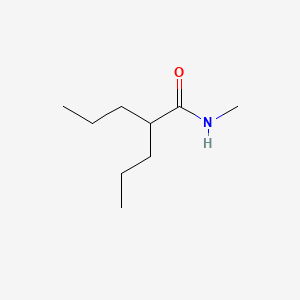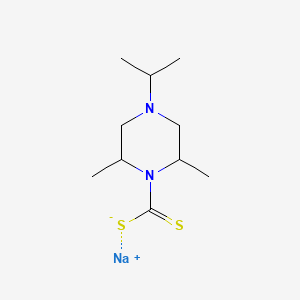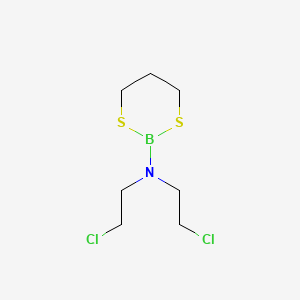
Propiophenone, 2'-(2-(dimethylamino)ethoxy)-5'-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride: is a chemical compound with a complex structure that includes a propiophenone backbone substituted with a dimethylaminoethoxy group and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride typically involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde. The reaction is carried out in the presence of concentrated hydrochloric acid and ethanol under reflux conditions. The resulting product is then purified through recrystallization using ethanol and acetone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include substituted propiophenones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical architectures .
Biology: In biological research, it is used to study the interactions of dimethylaminoethoxy groups with biological molecules. This helps in understanding the behavior of similar compounds in biological systems .
Medicine: In medicine, Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride is investigated for its potential therapeutic effects. It is used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. Its unique properties make it valuable in the synthesis of high-value chemicals .
Mécanisme D'action
The mechanism of action of Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This compound can affect the activity of enzymes and receptors, thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
- Propiophenone, 2’-(2-(diethylamino)ethoxy)-5’-methyl-, hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Poly[2-(dimethylamino)ethyl methacrylate]
Comparison: Propiophenone, 2’-(2-(dimethylamino)ethoxy)-5’-methyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications .
Propriétés
Numéro CAS |
20808-96-2 |
|---|---|
Formule moléculaire |
C14H22ClNO2 |
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
1-[2-[2-(dimethylamino)ethoxy]-5-methylphenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-5-13(16)12-10-11(2)6-7-14(12)17-9-8-15(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H |
Clé InChI |
KPOGAXUATFZPIK-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=CC(=C1)C)OCCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




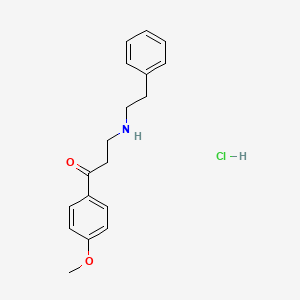
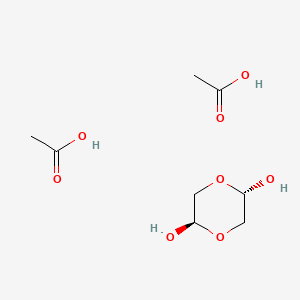

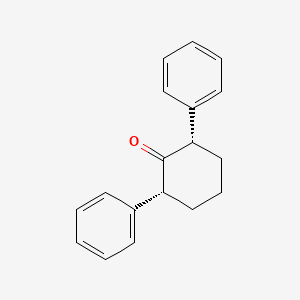
![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)
